molecular formula C14H9FN2O2 B13912332 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13912332
M. Wt: 256.23 g/mol
InChI Key: HAQFEIUWBKBACW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a fluorophenyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug development .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typical conditions include refluxing in organic solvents, heating under microwave irradiation, or using catalytic amounts of transition metals .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. The exact mechanism depends on the specific application and target, but it often involves binding to active sites or allosteric sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for interactions with biological targets, while the carboxylic acid group provides opportunities for further functionalization and derivatization .

Properties

Molecular Formula

C14H9FN2O2

Molecular Weight

256.23 g/mol

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H9FN2O2/c15-10-6-4-9(5-7-10)12-13(14(18)19)17-8-2-1-3-11(17)16-12/h1-8H,(H,18,19)

InChI Key

HAQFEIUWBKBACW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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